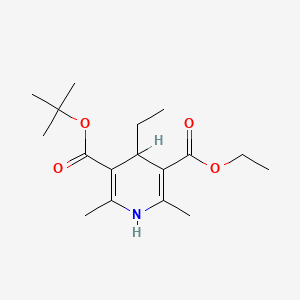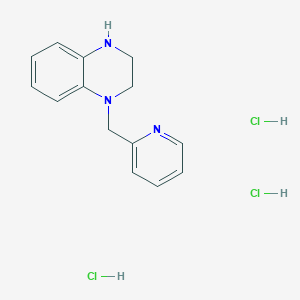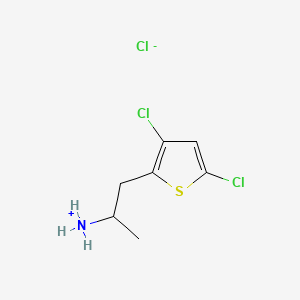
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,5-dichloro-2-thenyl chloride with ethylamine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine, 1-(3,5-dichloro-2-furanyl)-, hydrochloride: Similar in structure but with a furan ring instead of a thiophene ring.
Ethylamine, 1-(3,5-dichloro-2-pyridyl)-, hydrochloride: Contains a pyridine ring, offering different chemical properties and reactivity
Properties
CAS No. |
67482-63-7 |
|---|---|
Molecular Formula |
C7H10Cl3NS |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
1-(3,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-5(8)3-7(9)11-6;/h3-4H,2,10H2,1H3;1H |
InChI Key |
BQNHSQLGSYBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(S1)Cl)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


iridium(III)](/img/structure/B13781928.png)
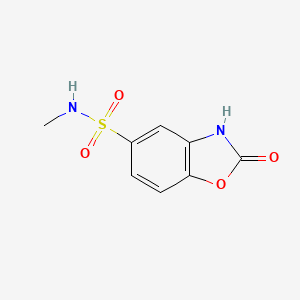
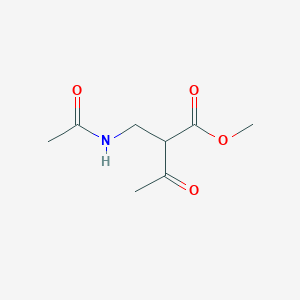
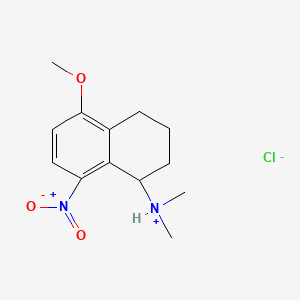
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
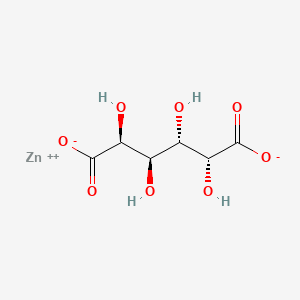
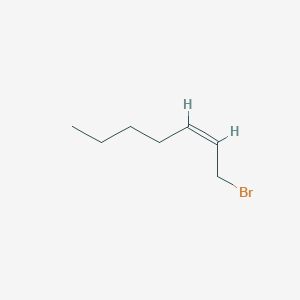
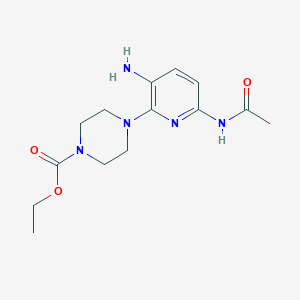
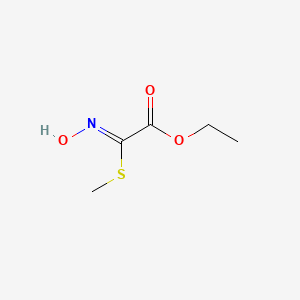
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

